molecular formula C18H24N2O4 B8706139 6-(3,5-Dimethylbenzyl)-5-ethyl-1-((2-hydroxyethoxy)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 136105-79-8

6-(3,5-Dimethylbenzyl)-5-ethyl-1-((2-hydroxyethoxy)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B8706139
CAS No.: 136105-79-8
M. Wt: 332.4 g/mol
InChI Key: YMBPFDAIUFGFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-Dimethylbenzyl)-5-ethyl-1-((2-hydroxyethoxy)methyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dimethylbenzyl)-5-ethyl-1-((2-hydroxyethoxy)methyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include substituted benzyl halides, ethyl derivatives, and pyrimidine precursors. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethylbenzyl)-5-ethyl-1-((2-hydroxyethoxy)methyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants (e.g., halides, acids, bases). The reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine compounds.

Scientific Research Applications

6-(3,5-Dimethylbenzyl)-5-ethyl-1-((2-hydroxyethoxy)methyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethylbenzyl)-5-ethyl-1-((2-hydroxyethoxy)methyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: This compound is structurally related and shares some similar chemical properties.

    Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with potential biological activities.

Uniqueness

6-(3,5-Dimethylbenzyl)-5-ethyl-1-((2-hydroxyethoxy)methyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

136105-79-8

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

6-[(3,5-dimethylphenyl)methyl]-5-ethyl-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C18H24N2O4/c1-4-15-16(10-14-8-12(2)7-13(3)9-14)20(11-24-6-5-21)18(23)19-17(15)22/h7-9,21H,4-6,10-11H2,1-3H3,(H,19,22,23)

InChI Key

YMBPFDAIUFGFNC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C(=O)NC1=O)COCCO)CC2=CC(=CC(=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.